

2,4,6-triphenylaniline MTT assay cytotoxicity L929 cell lines

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Compound Focus: 2,4,6-Triphenylaniline

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MTT Assay Protocol for Cytotoxicity Testing on L929 Cells

This protocol outlines the steps to evaluate the cytotoxicity of a test substance, such as **2,4,6-triphenylaniline**, using the MTT assay on L929 mouse fibroblast cells, in accordance with ISO 10993-5 standards [1] [2].

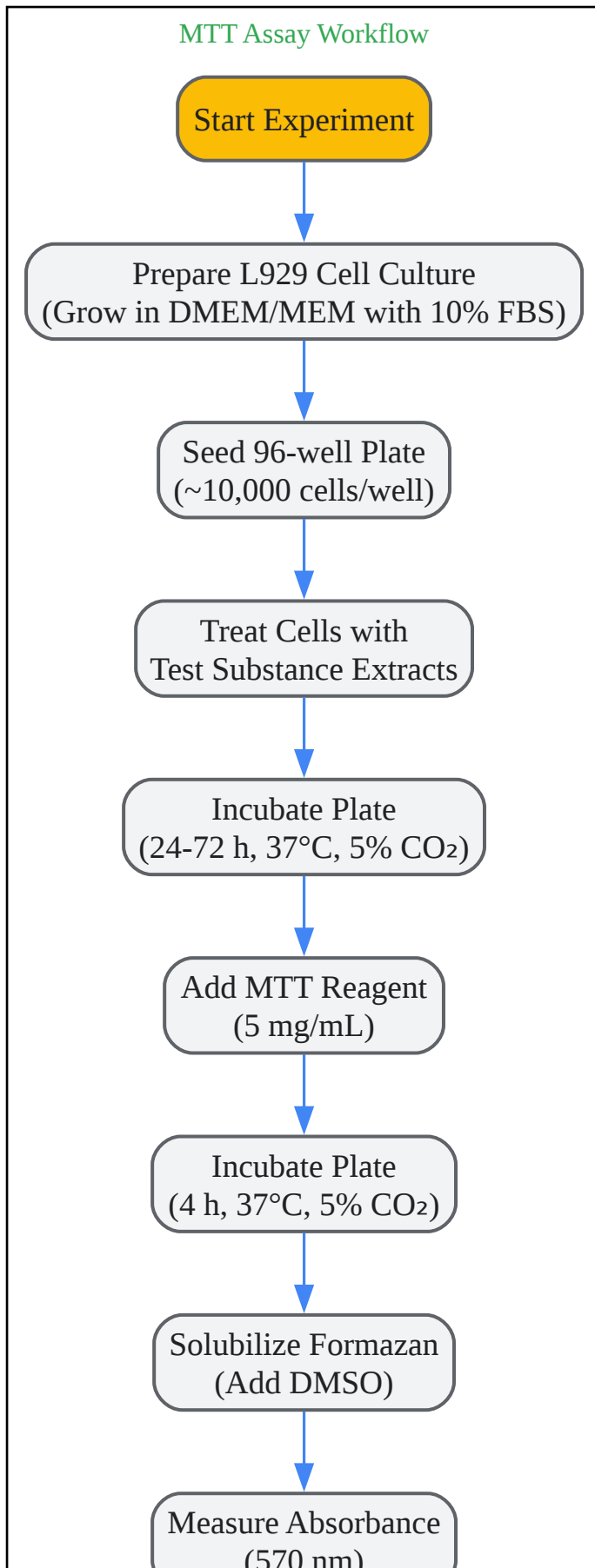
1. Principle The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. A decrease in metabolic activity, indicating cytotoxicity, results in less formazan production and a lower measured absorbance [2] [3].

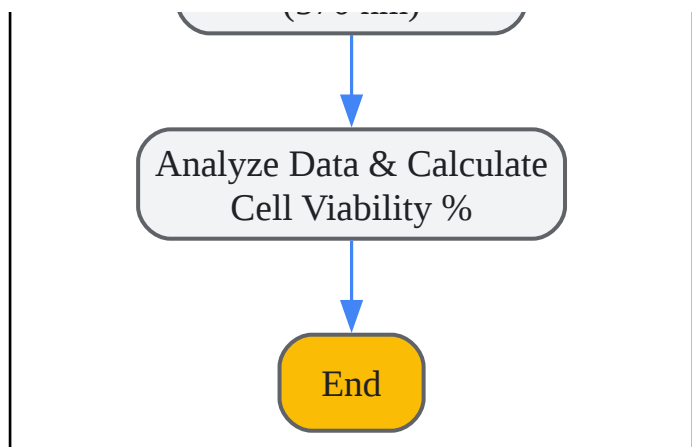
2. Reagents and Materials

- **Cell Line:** L929 mouse fibroblast cells (ATCC CCL-1) [2] [4].
- **Culture Medium:** Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [1] [3].
- **Test Substance:** **2,4,6-triphenylaniline**.
- **MTT Reagent:** MTT powder dissolved in PBS to a concentration of 5 mg/mL. Filter sterilize and protect from light [3].
- **Solubilization Solution:** Dimethyl sulfoxide (DMSO) [3].
- **Controls:**

- **Negative Control:** Culture medium alone, or a known non-cytotoxic material like high-density polyethylene (HDP) extract [1] [2].
- **Positive Control:** 5% Phenol solution, or latex extract [1] [2].
- **Equipment:** CO₂ incubator, biosafety cabinet, inverted microscope, microplate reader, 96-well cell culture plates.

3. Experimental Workflow The procedure involves preparing the cells and test sample, treating the cells, and then quantifying their metabolic activity.





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4. Detailed Procedure

- **Cell Seeding:** Harvest L929 cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of approximately 1×10^4 cells per well in 100 μL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO_2 atmosphere to allow cell attachment [1] [3].
- **Treatment with Test Substance:**
 - **Sample Preparation:** Prepare a stock solution of **2,4,6-triphenylaniline** in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the culture medium is non-cytotoxic (typically $\leq 0.5\text{-}1\%$). Further dilute the stock in culture medium to create a series of test concentrations [3].
 - **Exposure:** After 24 hours, carefully remove the culture medium from the pre-seeded plate and replace it with 100 μL of the different test substance concentrations. Include negative and positive control wells. Each concentration and control should be tested in at least triplicate [3].
 - **Incubation:** Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO_2 atmosphere [1] [2].
- **MTT Assay and Measurement:**
 - After the exposure period, add 10 μL of MTT solution (5 mg/mL) directly to each well.
 - Return the plate to the incubator for 2-4 hours. Protect the plate from light during this incubation [2] [3].
 - Carefully remove the medium containing MTT. Add 100 μL of DMSO to each well to dissolve the formed formazan crystals. Gently shake the plate to ensure complete dissolution [3].
 - Measure the absorbance of each well at a wavelength of 570 nm, using a reference wavelength of 650 nm to subtract background noise [2].

5. Data Analysis and Acceptance Criteria Calculate the percentage of cell viability for each test concentration using the formula: $\text{Cell Viability (\%)} = (\text{Mean Absorbance of Test Group} / \text{Mean Absorbance of Negative Control Group}) \times 100$

According to ISO 10993-5, a reduction in cell viability to below **70%** of the control value is considered a cytotoxic effect [1] [2]. You can use this data to calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software like GraphPad Prism [3].

Key Experimental Parameters for MTT Assay

The table below summarizes critical parameters to consider when designing your experiment, based on protocols from the search results.

Parameter	Specification	Reference
Cell Line	L929 mouse fibroblast cells	[1] [2] [4]
Seeding Density	~1 x 10 ⁴ cells/well (in a 96-well plate)	[1] [3]
Exposure Duration	24 h, 48 h, or 72 h	[1] [2]
MTT Incubation Time	2 to 4 hours	[2] [3]
Absorbance Wavelength	570 nm (reference: 650 nm)	[2]
Cytotoxicity Threshold	<70% cell viability (vs. negative control)	[1] [2]
Positive Control	5% Phenol solution, ZDEC, or latex extract	[1] [2]
Negative Control	Culture medium, solvent control, or HDP film	[1] [2]

Application to Your Research

To evaluate **2,4,6-triphenylaniline**, you would integrate it into the protocol as the test substance. Given the lack of specific data, you will need to perform a concentration-range finding experiment. It is recommended to test a wide range of concentrations (e.g., from 1 µM to 100 µM or higher) to determine the IC₅₀ value accurately.

I hope this structured protocol provides a solid foundation for your research. Should you need to investigate the mechanisms of cytotoxicity further after obtaining initial MTT results, the search results also describe advanced methods like transcriptomics and proteomics that can be applied [4].

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References

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